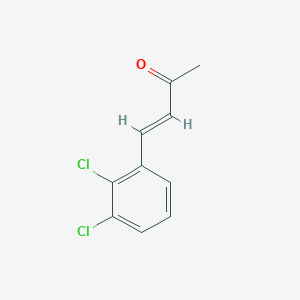![molecular formula C13H13N3O2 B13436792 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzo[d][1,3]dioxole moiety fused with an imidazo[1,2-a]pyrazine ring system, which contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole derivatives with suitable imidazo[1,2-a]pyrazine precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with 2-aminopyrazine in the presence of a catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzo[D][1,3]dioxol-5-YL)-1-(piperidin-1-yl)prop-2-en-1-one
- Benzo[D][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .
Propriétés
Formule moléculaire |
C13H13N3O2 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H13N3O2/c1-2-11-12(18-8-17-11)5-9(1)10-6-15-13-7-14-3-4-16(10)13/h1-2,5-6,14H,3-4,7-8H2 |
Clé InChI |
SWDZWWKCTCWQIG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC=C2C3=CC4=C(C=C3)OCO4)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
![(4S)-3-[(2R)-2-[(R)-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl][(4-fluorophenyl)amino]methyl]-4-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]-1-oxobutyl]-4-phenyl-2-oxazolidinone](/img/structure/B13436714.png)



![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)
![2-(2-Furanylmethyl)-6-(4-hydroxyphenyl)-8-(phenylmethyl)imidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B13436762.png)




![2-Chloro-4-[2-(methylamino)ethyl]phenol](/img/structure/B13436783.png)


